molecular formula C9H19Cl2N3O B2808008 1-Methyl-1,4,8-triazaspiro[5.5]undecan-5-one;dihydrochloride CAS No. 2470440-03-8

1-Methyl-1,4,8-triazaspiro[5.5]undecan-5-one;dihydrochloride

Cat. No. B2808008
CAS RN: 2470440-03-8
M. Wt: 256.17
InChI Key: ZYNALSKJYJWLGT-UHFFFAOYSA-N
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Description

“1-Methyl-1,4,8-triazaspiro[5.5]undecan-5-one;dihydrochloride” is a chemical compound with the CAS Number: 1609395-33-6 . It has a molecular weight of 256.17 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17N3O.2ClH/c1-12-7-6-11-8 (13)9 (12)2-4-10-5-3-9;;/h10H,2-7H2,1H3, (H,11,13);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 256.17 . It is solid in physical form and is stored at room temperature .

Scientific Research Applications

High-affinity, Non-peptide Agonists for Receptors

  • A study focused on the synthesis and biochemical characterization of high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, showcasing the development of potent agonists with moderate to good selectivity over opioid receptors (Röver et al., 2000).

Synthesis and Properties of Triazaspiro Undecane Derivatives

  • Research on bromination and subsequent synthesis steps to produce 1,4,9-triazaspiro[5.5]undecane and its derivatives, demonstrating the chemical manipulation of such compounds (Kuroyan et al., 1986).

Crystal Structure and Thermodynamic Properties

  • An investigation into the crystal structure, thermodynamic properties, and quantum chemical computations of a 1,5-dioxaspiro[5.5] derivative, which provides insight into the molecular structure and behavior of such compounds (Zeng et al., 2021).

Synthesis of Chiral Spiroacetals from Carbohydrates

  • The synthesis of chiral spiroacetals from carbohydrates into various dioxaspiro[5.5]undecane types, highlighting a method for producing such compounds from natural sources (Martín et al., 1995).

Gas-fragmentation Study of Zwitterionic Drugs

  • A detailed analysis of gas-phase fragmentation routes for a novel zwitterionic drug by electrospray ionization mass spectrometry, which may relate to the analytical study of similar compounds (Wang et al., 2010).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-methyl-1,4,8-triazaspiro[5.5]undecan-5-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.2ClH/c1-12-6-5-11-8(13)9(12)3-2-4-10-7-9;;/h10H,2-7H2,1H3,(H,11,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNALSKJYJWLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(=O)C12CCCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,4,8-triazaspiro[5.5]undecan-5-one;dihydrochloride

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